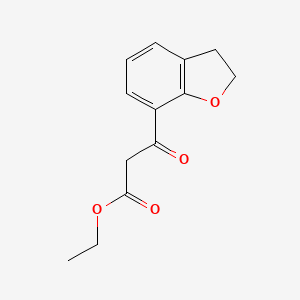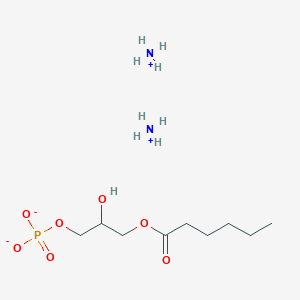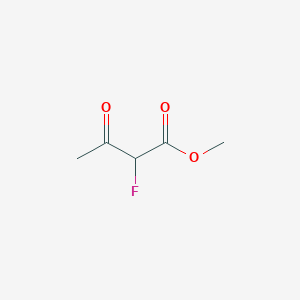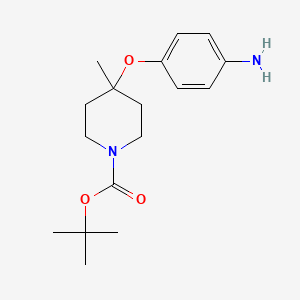
tert-Butyl 4-(4-aminophenoxy)-4-methylpiperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 4-(4-aminophenoxy)-4-methylpiperidine-1-carboxylate is a synthetic organic compound with a complex structure It features a tert-butyl group, an aminophenoxy group, and a methylpiperidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(4-aminophenoxy)-4-methylpiperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Aminophenoxy Group: This step involves a nucleophilic substitution reaction where an aminophenol derivative reacts with the piperidine ring.
Attachment of the tert-Butyl Group: The tert-butyl group is introduced via a tert-butylation reaction, often using tert-butyl chloride and a base.
Final Coupling and Protection: The final step involves coupling the intermediate with a carboxylate group and protecting the amine functionality to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production efficiently.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminophenoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro group (if present) to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring and the phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and bases (e.g., sodium hydride) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amine derivatives.
科学研究应用
Chemistry
In chemistry, tert-Butyl 4-(4-aminophenoxy)-4-methylpiperidine-1-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to certain bioactive molecules.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific pathways.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of tert-Butyl 4-(4-aminophenoxy)-4-methylpiperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The aminophenoxy group can form hydrogen bonds and electrostatic interactions, while the piperidine ring provides structural rigidity. These interactions can modulate the activity of biological pathways, leading to various effects.
相似化合物的比较
Similar Compounds
tert-Butyl 4-(4-hydroxyphenoxy)-4-methylpiperidine-1-carboxylate: Similar structure but with a hydroxy group instead of an amino group.
tert-Butyl 4-(4-nitrophenoxy)-4-methylpiperidine-1-carboxylate: Contains a nitro group, leading to different reactivity and applications.
tert-Butyl 4-(4-methoxyphenoxy)-4-methylpiperidine-1-carboxylate:
Uniqueness
tert-Butyl 4-(4-aminophenoxy)-4-methylpiperidine-1-carboxylate is unique due to the presence of the aminophenoxy group, which imparts specific reactivity and binding properties. This makes it particularly valuable in medicinal chemistry for designing molecules with targeted biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C17H26N2O3 |
|---|---|
分子量 |
306.4 g/mol |
IUPAC 名称 |
tert-butyl 4-(4-aminophenoxy)-4-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O3/c1-16(2,3)22-15(20)19-11-9-17(4,10-12-19)21-14-7-5-13(18)6-8-14/h5-8H,9-12,18H2,1-4H3 |
InChI 键 |
OWUFOWLGYCTUOF-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)OC2=CC=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



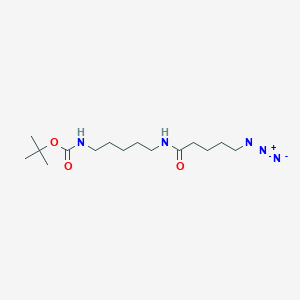
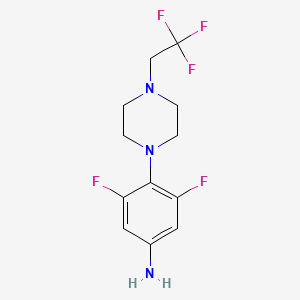
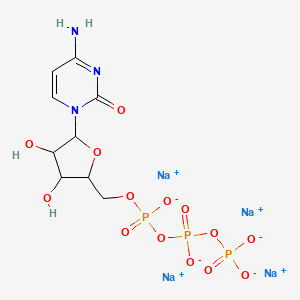

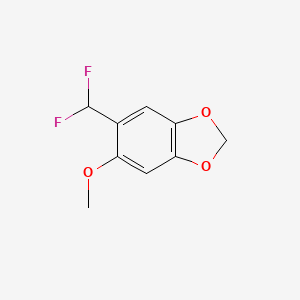
![O-[2-(2,5-Difluorophenyl)ethyl]hydroxylamine](/img/structure/B12081816.png)
